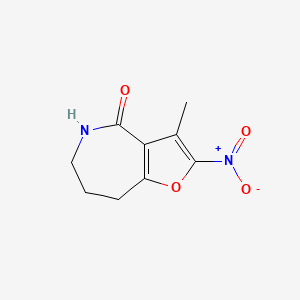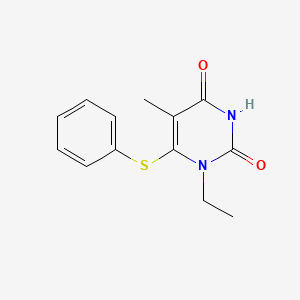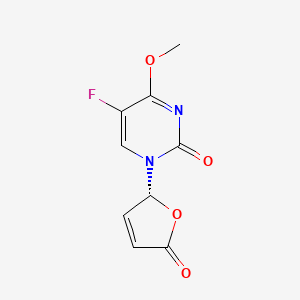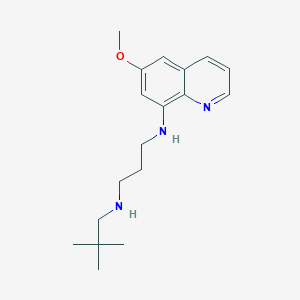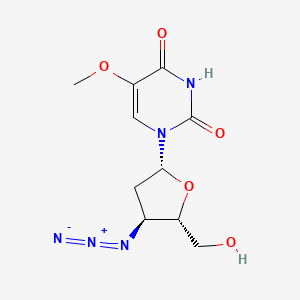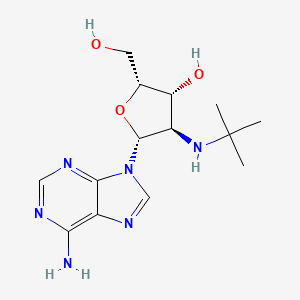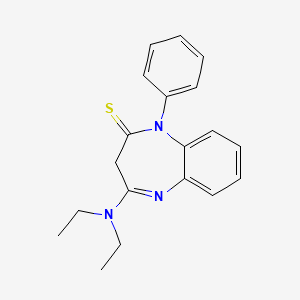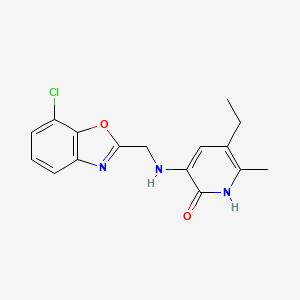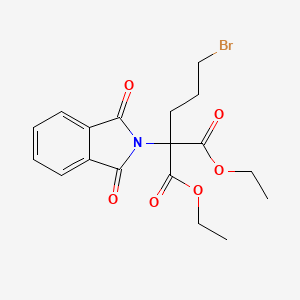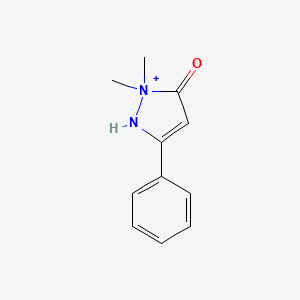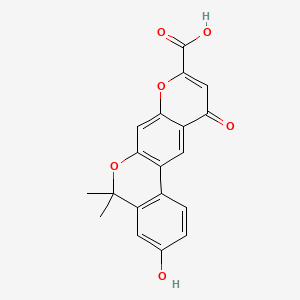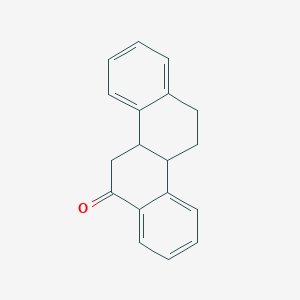
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes a chrysenone core with additional hydrogen atoms at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as Friedel-Crafts acylation, reduction, and cyclization can be employed to obtain the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors, advanced catalytic systems, and optimized reaction conditions to maximize output while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in industrial settings.
化学反応の分析
Types of Reactions
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chrysenone: The parent compound without the additional hydrogen atoms.
Tetrahydrochrysenone: A similar compound with a different hydrogenation pattern.
Polycyclic Aromatic Hydrocarbons: A broader class of compounds with similar structural features.
Uniqueness
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is unique due to its specific hydrogenation pattern and structural features
特性
CAS番号 |
4912-55-4 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
5,10b,11,12-tetrahydro-4bH-chrysen-6-one |
InChI |
InChI=1S/C18H16O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-8,15,17H,9-11H2 |
InChIキー |
IMCFKEKBLFADHG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4C(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


